![molecular formula C17H20N4O2 B2519959 N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide CAS No. 1105203-28-8](/img/structure/B2519959.png)
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, also known as CPT, is a synthetic compound that has been widely used in scientific research. CPT is a potent inhibitor of DNA topoisomerase I, an enzyme that is essential for DNA replication and transcription. The inhibition of this enzyme by CPT leads to the accumulation of DNA breaks and ultimately cell death.
Wirkmechanismus
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide works by binding to the DNA-topoisomerase I complex and stabilizing it in a configuration that prevents the enzyme from re-ligating the DNA strand. This results in the accumulation of DNA breaks and ultimately cell death. The mechanism of action of N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is complex and involves multiple steps, including the formation of a ternary complex between N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide, DNA, and topoisomerase I.
Biochemical and Physiological Effects
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and alter the expression of genes involved in DNA repair and cell cycle regulation. N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide in lab experiments is its potency and specificity. It is a highly effective inhibitor of DNA topoisomerase I and has been shown to be effective against a wide range of cancer cell lines. However, one of the limitations of using N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide is its toxicity. It can be toxic to both cancer and normal cells, and care must be taken when using it in lab experiments.
Zukünftige Richtungen
There are a number of future directions for the use of N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide in scientific research. One area of interest is the development of new N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide derivatives that are more potent and less toxic than the original compound. Another area of interest is the investigation of the combination of N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide with other anti-cancer agents, such as chemotherapy drugs and radiation therapy. Finally, the use of N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide in combination with targeted therapies, such as immunotherapy, is an area of active research.
Synthesemethoden
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide can be synthesized using a multi-step process that involves the condensation of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzothiophene with isopentylamine, followed by the cyclization of the resulting intermediate with 2-bromoacetylacetamide. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has been extensively used in scientific research as a tool for studying DNA topoisomerase I. It has been used to investigate the mechanism of action of this enzyme and the effects of its inhibition on cellular processes. N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has also been used in cancer research, as many cancer cells are highly sensitive to DNA topoisomerase I inhibitors. N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide has been shown to be effective against a wide range of cancer cell lines, including breast, lung, colon, and ovarian cancer.
Eigenschaften
IUPAC Name |
N-(3-methylbutyl)-2-(4-oxo-5H-pyrimido[5,4-b]indol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-11(2)7-8-18-14(22)9-21-10-19-15-12-5-3-4-6-13(12)20-16(15)17(21)23/h3-6,10-11,20H,7-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFODEBVWLKSIRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN1C=NC2=C(C1=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopentyl-2-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2519876.png)
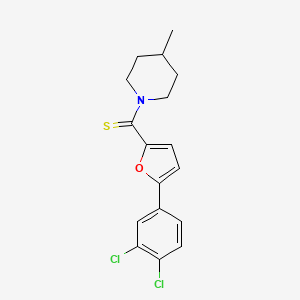
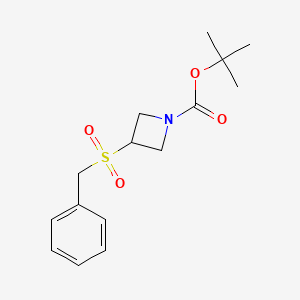
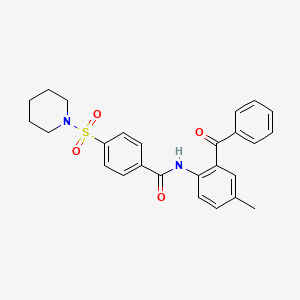
![1-(2-Bromoethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2519880.png)
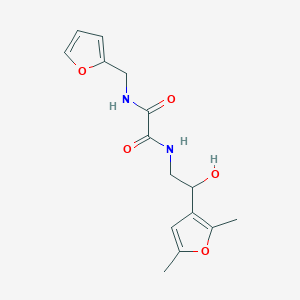
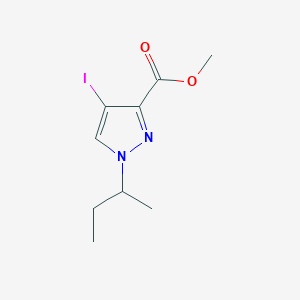
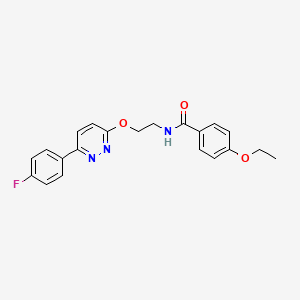
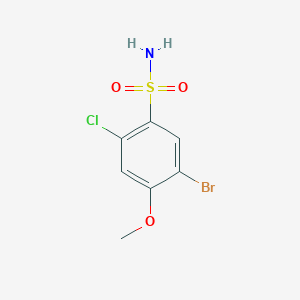
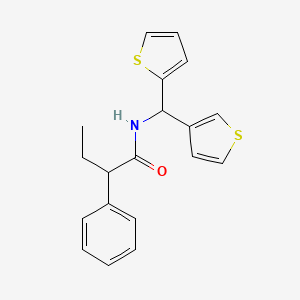
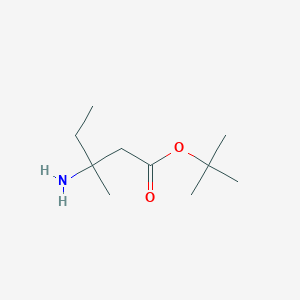
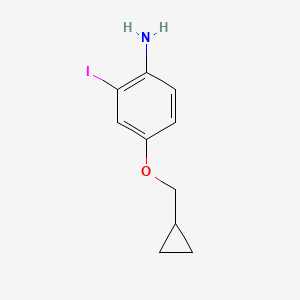
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2519892.png)
![N-(isoxazol-4-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2519899.png)